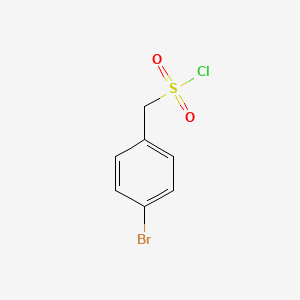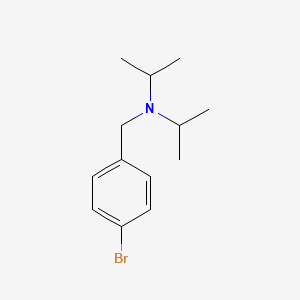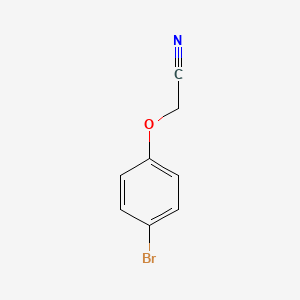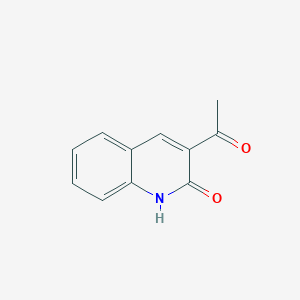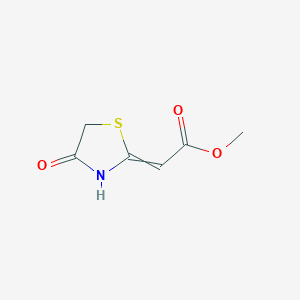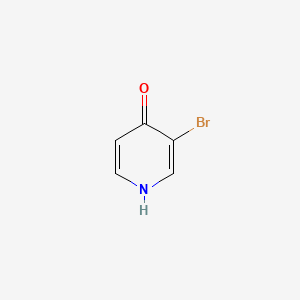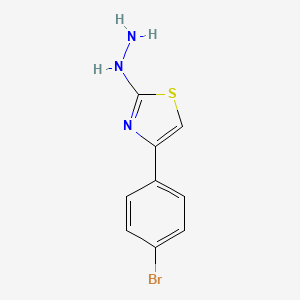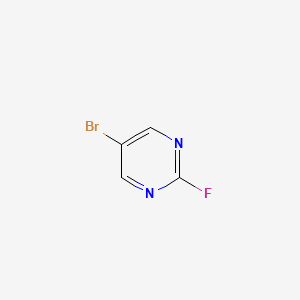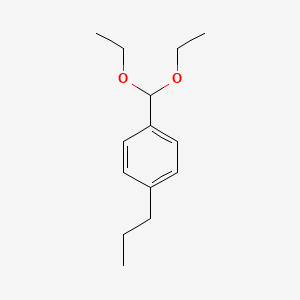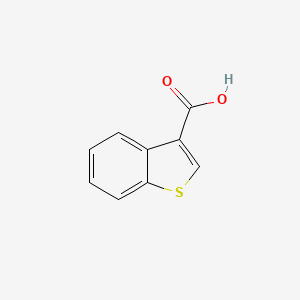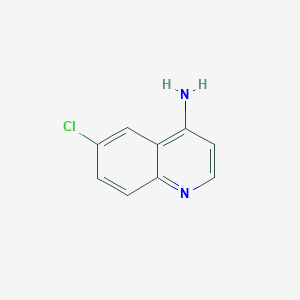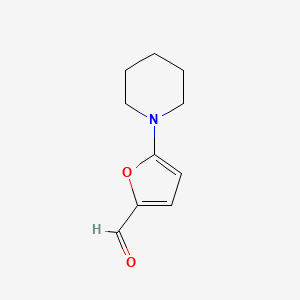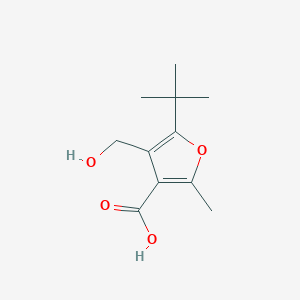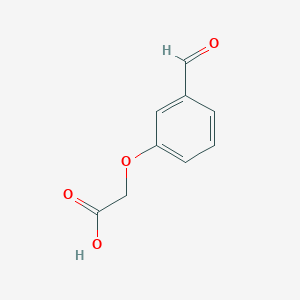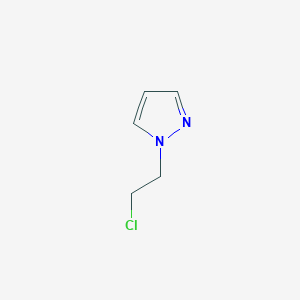
1-(2-chloroethyl)-1H-pyrazole
Übersicht
Beschreibung
1-(2-Chloroethyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-1H-pyrazole can be synthesized through the reaction of pyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include 1-(2-azidoethyl)-1H-pyrazole, 1-(2-thioethyl)-1H-pyrazole, etc.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include 1-(2-ethyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-(2-chloroethyl)-1H-pyrazole involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or receptor modulation. This interaction can affect various molecular pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chloroethyl)-1H-pyrrole
- 1-(2-Chloroethyl)-1H-imidazole
- 1-(2-Chloroethyl)-1H-triazole
Comparison: 1-(2-Chloroethyl)-1H-pyrazole is unique due to its specific ring structure, which imparts distinct electronic properties and reactivity compared to similar compounds. For instance, the pyrazole ring offers different hydrogen bonding capabilities and steric effects compared to pyrrole or imidazole rings, making it suitable for unique applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZHIOQELFFZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348992 | |
| Record name | 1-(2-chloroethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96450-53-2 | |
| Record name | 1-(2-chloroethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chloroethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-chloroethyl)-1H-pyrazole in material science research?
A1: this compound serves as a versatile precursor for synthesizing thio/selenoether ligands. These ligands, when complexed with palladium, act as single-source precursors for generating palladium chalcogenide nanoparticles (NPs) [, ].
Q2: How does the structure of the thio/selenoether ligand derived from this compound influence the resulting palladium nanoparticle composition?
A2: Research indicates a strong correlation between the choice of chalcogen atom (sulfur or selenium) in the ligand and the final composition of the palladium NPs. For instance, palladium(II) thiolates derived from this compound yield Pd4S NPs or a mixture of Pd16S7 and PdS NPs upon thermolysis. In contrast, employing the analogous selenolates results in the formation of Pd17Se15 NPs []. This highlights the importance of ligand design in controlling the stoichiometry and properties of the resulting nanomaterials.
Q3: Can you elaborate on the catalytic applications of palladium complexes incorporating ligands derived from this compound?
A3: Palladium complexes containing thio/selenoether ligands synthesized from this compound demonstrate significant catalytic activity in Suzuki-Miyaura coupling reactions []. Interestingly, the catalytic process involves the in situ formation of palladium and sulfur or selenium nanoparticles, which appear to play a crucial role in facilitating the reaction. This highlights the potential of these complexes as pre-catalysts for important organic transformations.
Q4: What spectroscopic techniques are commonly employed for characterizing this compound and its derivatives?
A4: Characterization of this compound and its derivatives typically involves a combination of spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C{1H}, and 77Se{1H} NMR are used to elucidate the structure and bonding in these compounds [, ].
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecules [, ].
- High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the molecular weight and confirm the molecular formula [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


